Cas no 6214-44-4 (4-Ethoxybenzyl Acohol)

4-Ethoxybenzyl Alcohol (CAS 622-62-8) is a versatile aromatic alcohol with the molecular formula C9H12O2. It features an ethoxy group attached to the benzyl alcohol structure, enhancing its solubility in organic solvents while retaining reactivity typical of benzyl alcohols. This compound is commonly employed as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. Its stable aromatic ring and functional group compatibility make it useful for etherification, esterification, and protective group applications. The ethoxy substituent offers improved lipophilicity, broadening its utility in fine chemical synthesis. Proper handling is advised due to potential sensitivity to oxidation.
4-Ethoxybenzyl Acohol structure
4-Ethoxybenzyl Acohol structure
Product Name:4-Ethoxybenzyl Acohol
CAS No:6214-44-4
MF:C9H12O2
MW:152.190382957458
MDL:MFCD00004655
CID:85574
PubChem ID:87569742
Update Time:2025-06-15

4-Ethoxybenzyl Acohol Chemical and Physical Properties

Names and Identifiers

    • 4-Ethoxybenzyl alcohol
    • (4-ethoxyphenyl)methanol
    • NSC 406713
    • p-Ethoxybenzyl alcohol
    • 4-Ethoxybenzylalcohol
    • Benzenemethanol, 4-ethoxy-
    • UKFLLQIRBABMKF-UHFFFAOYSA-N
    • 4-Ethoxybenzenemethanol
    • 4-ethoxy-benzyl alcohol
    • Benzenemethanol,4-ethoxy-
    • (4-Ethoxyphenyl)methanol #
    • [4-(ethyloxy)phenyl]methanol
    • (4-ethoxyphenyl)methan-1-ol
    • ARONIS013449
    • 4-ETHOXY BENZYL ALCOHOL
    • 4-(HYDROXYMET
    • CS-0151465
    • FT-0693830
    • InChI=1/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H
    • 4633ZFA6U4
    • SY048263
    • 6214-44-4
    • CHEMBL1650240
    • Benzyl alcohol, p-ethoxy-
    • NSC406713
    • NS00034937
    • AKOS000249230
    • NSC-406713
    • EN300-49131
    • AI3-05517
    • E0492
    • DTXSID80211197
    • SCHEMBL131727
    • EINECS 228-283-8
    • MFCD00004655
    • PS-5198
    • DS-018552
    • DTXCID80133688
    • STL254143
    • 4-Ethoxybenzyl Acohol
    • MDL: MFCD00004655
    • Inchi: 1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3
    • InChI Key: UKFLLQIRBABMKF-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(CO)=CC=1

Computed Properties

  • Exact Mass: 152.08400
  • Monoisotopic Mass: 152.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 95.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Color/Form: Dissolved low melting point solid
  • Density: 1.058±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 27 ºC
  • Boiling Point: 153-154 ºC (25 Torr)
  • Flash Point: 114.4±14.6 ºC,
  • Refractive Index: n20/D 1.535(lit.)
  • Solubility: Slightly soluble (9.7 g/l) (25 º C),
  • PSA: 29.46000
  • LogP: 1.57760
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-Ethoxybenzyl Acohol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

4-Ethoxybenzyl Acohol Pricemore >>

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4-Ethoxybenzyl Acohol Related Literature

Additional information on 4-Ethoxybenzyl Acohol

Professional Introduction to 4-Ethoxybenzyl Alcohol (CAS No. 6214-44-4)

4-Ethoxybenzyl Alcohol, with the chemical name 4-Ethoxybenzyl Alcohol and the CAS number 6214-44-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its ethoxy and hydroxyl functional groups, has garnered considerable attention due to its versatile applications in synthetic chemistry, drug development, and biochemical studies.

The structural uniqueness of 4-Ethoxybenzyl Alcohol lies in its benzene ring substituted with an ethoxy group at the fourth position and a hydroxyl group at the second position. This configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The compound's ability to participate in nucleophilic substitution reactions, etherification, and reduction processes enhances its utility in medicinal chemistry.

In recent years, 4-Ethoxybenzyl Alcohol has been extensively studied for its role in the development of novel therapeutic agents. Its derivatives have shown promising results in treating a range of diseases, including neurological disorders, inflammatory conditions, and infectious diseases. The compound's solubility profile and stability under various conditions make it an attractive candidate for formulation into drugs that require precise delivery mechanisms.

One of the most notable applications of 4-Ethoxybenzyl Alcohol is in the synthesis of chiral compounds, which are essential for creating enantiomerically pure drugs. The presence of the hydroxyl group allows for selective modifications that can lead to the development of highly specific pharmaceuticals with minimal side effects. Researchers have leveraged this property to develop new analogs of existing drugs, improving their efficacy and safety profiles.

The pharmaceutical industry has also explored the use of 4-Ethoxybenzyl Alcohol as a precursor in the production of antiviral and anticancer agents. Studies have demonstrated that derivatives of this compound can inhibit the replication of viruses by interfering with critical enzymatic pathways. Similarly, in oncology research, modifications to the benzene ring have led to compounds that selectively target cancer cells without harming healthy tissues.

Beyond pharmaceutical applications, 4-Ethoxybenzyl Alcohol finds utility in industrial chemistry as a solvent and reagent. Its ability to dissolve a wide range of organic compounds makes it valuable in chemical synthesis processes. Additionally, its role as a chelating agent in metal-organic frameworks (MOFs) has been investigated, showcasing its potential in materials science.

The synthesis of 4-Ethoxybenzyl Alcohol typically involves the reaction of 4-ethoxybenzaldehyde with sodium borohydride or other reducing agents. This process yields high yields of pure product, making it economically viable for large-scale production. Advances in catalytic methods have further optimized these synthetic routes, reducing waste and energy consumption while maintaining high purity standards.

In academic research, 4-Ethoxybenzyl Alcohol has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its well-documented properties allow researchers to test hypotheses about molecular interactions and transformations under controlled conditions. This has contributed significantly to the advancement of organic chemistry education and training.

The environmental impact of using 4-Ethoxybenzyl Alcohol has also been a focus of recent studies. Researchers are exploring biodegradable derivatives and greener synthetic routes to minimize ecological footprints. These efforts align with global initiatives to promote sustainable chemistry practices across industries.

The future prospects for 4-Ethoxybenzyl Alcohol appear promising, with ongoing research uncovering new applications and refining existing ones. As drug discovery continues to evolve, this compound is expected to play an increasingly important role in developing next-generation therapeutics. Its versatility and well-characterized properties make it a cornerstone in both academic laboratories and industrial settings.

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